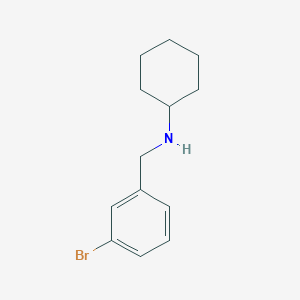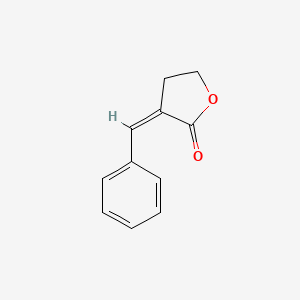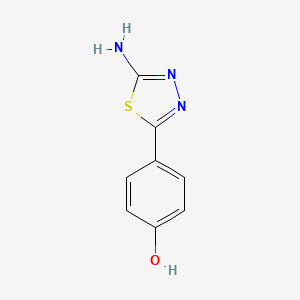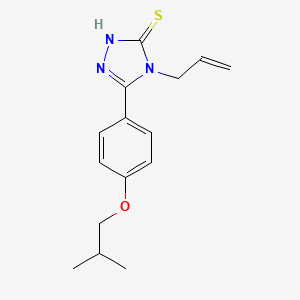
2-(3-aminofenil)-2,3-dihidro-1H-isoindol-1,3-diona
Descripción general
Descripción
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as isoindole-1,3-dione (IID), is a heterocyclic organic compound that has been used in various scientific research applications. IID is an important building block for the synthesis of various pharmaceuticals and other compounds, due to its unique structure and reactivity. It has also been used as a fluorescent marker for various biochemical processes and as a reagent for the synthesis of various heterocyclic compounds.
Aplicaciones Científicas De Investigación
Aplicaciones medicinales
El compuesto podría tener posibles aplicaciones medicinales. Por ejemplo, compuestos similares como las imidazopiridinas han sido reconocidas como un andamiaje privilegiado y tienen un tremendo potencial biológico contra una variedad de objetivos antituberculosos, antimaláricos y antitripanoosomales . El modo de acción de estos compuestos es a través de T. brucei farnesil difosfato sintasa (TbFPPS), inhibición de la cinasa antimalárica e inhibiciones de la enoil acil reductasa para actuar como agentes antitripanoosomales, antimaláricos y anti-TB .
Agentes antitripanoosomales
El núcleo de 2-(3-aminofenil)oxazolopiridina sustituido se usó como punto de partida para el desarrollo de 2-fenilimidazopiridinas sustituidas como agentes anti-HAT (anti-tripanosomiasis africana humana) . Esto sugiere que el compuesto “2-(3-aminofenil)-2,3-dihidro-1H-isoindol-1,3-diona” podría utilizarse potencialmente en el desarrollo de agentes antitripanoosomales.
Aplicaciones de detección
Los ácidos borónicos, que tienen estructuras similares al compuesto en cuestión, se utilizan cada vez más en diversas áreas de investigación, incluida su utilidad en diversas aplicaciones de detección . Las aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .
Etiquetado biológico
Los ácidos borónicos también se utilizan en diversas áreas que van desde el etiquetado biológico, la manipulación y modificación de proteínas, la separación y el desarrollo de terapias . Esto sugiere que el compuesto “this compound” podría utilizarse potencialmente en aplicaciones similares.
Electroforesis de moléculas glicosiladas
Los ácidos borónicos también se utilizaron para la electroforesis de moléculas glicosiladas . Esto sugiere que el compuesto “this compound” podría utilizarse potencialmente en aplicaciones similares.
Materiales de construcción para micropartículas
Los ácidos borónicos también se emplearon como materiales de construcción para micropartículas para métodos analíticos . Esto sugiere que el compuesto “this compound” podría utilizarse potencialmente en aplicaciones similares.
Mecanismo De Acción
Target of Action
The primary target of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .
Mode of Action
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is part of a class of compounds known as antibody-drug conjugates (ADCs) . It contains an anti-FolRα human IgG1 antibody (SP8166) conjugated to a proprietary cleavable drug-linker (SC239) . SC239 contains a tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, which has potent cytotoxic activity and is a weak substrate for efflux pumps . The interaction of this compound with its target leads to changes in the target cells, resulting in their death .
Biochemical Pathways
It is known that the compound’s mode of action involves theSuzuki–Miyaura (SM) coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is part of a well-defined, homogeneous adc with a drug-antibody ratio (dar) of approximately 4 . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is the death of target cells. The compound has potent cytotoxic activity and is capable of inducing apoptosis in target cells .
Safety and Hazards
The safety data sheet for similar compounds provides information on hazards and safety precautions. For instance, benzophenone imine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, 2-(3-Aminophenyl)ethanol, is reported to be harmful if swallowed and causes serious eye irritation .
Direcciones Futuras
The future directions for similar compounds involve their use in various applications. For instance, imidazopyridines have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets . Another study highlighted the role of molecularly imprinted polymers in enhancing the sensitivity and specificity of sensors . The development of novel first-in-class antituberculosis drugs targeting Mycobacterium tuberculosis cellular energy production has also been reported .
Análisis Bioquímico
Biochemical Properties
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby altering their conformation and activity.
Cellular Effects
The effects of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell proliferation and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production within the cell.
Molecular Mechanism
At the molecular level, 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses . These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to the stability and specificity of the binding.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione in laboratory settings are characterized by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but can degrade under others, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function, particularly in in vitro studies.
Dosage Effects in Animal Models
In animal models, the effects of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione vary with dosage. At lower doses, it may exhibit beneficial effects, such as enhanced cellular protection and reduced oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and impaired organ function . Threshold effects have been observed, indicating a dosage-dependent response that is critical for determining safe and effective use in therapeutic applications.
Metabolic Pathways
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of various metabolites within the cell . For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity, contributing to its role in cellular processes.
Propiedades
IUPAC Name |
2-(3-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPLRJVJUNAQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359375 | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32338-22-0 | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)


![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)


![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)